L-threo-Sphingosine
Overview
Description
L-threo-Sphingosine, also known as (-)-Threo-sphingosine, is a stereoisomer of naturally occurring D-erythro-sphingosine . It is a Protein kinase C inhibitor and is partly active in induction of apoptosis and inhibition of MAPK activity in different kinds . It is also a sphingosine kinase inhibitor and a protein kinase C alpha (PKCα) -specific inhibitor .
Synthesis Analysis
A novel, practical, and efficient enantioselective synthesis of sphingoid bases, L-threo-[2S,3S]-sphinganine (safingol), L-threo-[2S,3S]-sphingosine, L-arabino-[2R,3S,4R] and L-xylo-[2R,3S,4S]-C18-phytosphingosine has been described . The synthetic strategy features the Sharpless kinetic resolution and tethered aminohydroxylation (TA) as the key steps .
Molecular Structure Analysis
Sphingosine is a distinctive long-chain amino alcohol setting it apart from other lipids . With a chemical formula of C18H37NO2, it comprises a lengthy aliphatic chain and an amino group positioned at the 2-position . The L-threo-Sphingosine molecule contains a total of 57 bond(s). There are 20 non-H bond(s), 1 multiple bond(s), 15 rotatable bond(s), 1 double bond(s), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 1 primary .
Chemical Reactions Analysis
The synthetic strategy for L-threo-Sphingosine involves the Sharpless kinetic resolution and tethered aminohydroxylation . A convenient and concise route for synthesis of L-threo-sphingosine from commercially available L- or D-serine has been explored . The key steps are the simple preparation of trans-oxazoline and intermolecular olefin cross metathesis .
Physical And Chemical Properties Analysis
L-threo-Sphingosine has a density of 0.9±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It has an enthalpy of vaporization of 81.2±6.0 kJ/mol and a flash point of 223.5±28.7 °C . Its index of refraction is 1.489 .
Scientific Research Applications
Cellular Proliferation and Calcium Mobilization
L-threo-Sphingosine has been studied for its role in cellular processes such as proliferation and calcium mobilization. Research has shown that specific stereoisomers of sphingosine can stimulate DNA synthesis and induce cellular proliferation. However, L-threo-Sphingosine, in particular, does not exhibit these effects. It's suggested that the stereospecificity of sphingosine's response may reside at the level of specific intracellular targets. The differential effects of sphingosine stereoisomers on calcium mobilization from internal stores also indicate a potential role in cell signaling mechanisms (Olivera et al., 1994).
Synthesis and Chemical Properties
L-threo-Sphingosine has been a subject of study in chemical synthesis. Research efforts have focused on developing methods for the synthesis of both D- and L-sphingosines, including L-threo-sphingosine. These studies have contributed to a better understanding of the stereoselective synthesis and chemical properties of sphingosine derivatives (Johnson et al., 2000).
Apoptosis and Cancer Research
L-threo-Sphingosine has also been examined for its role in apoptosis, especially in cancer research. Studies have found that certain sphingosine stereoisomers, including L-threo-Sphingosine, can induce apoptosis in cancer cell lines, albeit with varying degrees of effectiveness. This highlights its potential significance in developing new cancer therapies (Sakakura et al., 1998).
Inhibition of Leukotriene and Potential Anti-Inflammatory Properties
L-threo-Dihydrosphingosine, a related compound, has shown the ability to inhibit leukotriene B4 in human neutrophils, suggesting potential anti-inflammatory properties. This could have implications for the development of new anti-inflammatory agents (Darges et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E,2S,3S)-2-aminooctadec-4-ene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-DNWQSSKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-threo-Sphingosine | |
CAS RN |
25695-95-8 | |
Record name | Threo-sphingosine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025695958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THREO-SPHINGOSINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E26TZ1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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